molecular formula C23H16ClNO3S B11680228 (5E)-5-{3-[(2-chlorobenzyl)oxy]benzylidene}-3-phenyl-1,3-thiazolidine-2,4-dione

(5E)-5-{3-[(2-chlorobenzyl)oxy]benzylidene}-3-phenyl-1,3-thiazolidine-2,4-dione

Cat. No.: B11680228
M. Wt: 421.9 g/mol
InChI Key: RMJIOTXOVSSFOF-KGENOOAVSA-N
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Description

(5E)-5-{3-[(2-chlorobenzyl)oxy]benzylidene}-3-phenyl-1,3-thiazolidine-2,4-dione is a synthetic organic compound that belongs to the thiazolidine class of heterocyclic compounds These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5E)-5-{3-[(2-chlorobenzyl)oxy]benzylidene}-3-phenyl-1,3-thiazolidine-2,4-dione typically involves the condensation of 3-phenyl-1,3-thiazolidine-2,4-dione with 3-[(2-chlorobenzyl)oxy]benzaldehyde under basic conditions. The reaction is usually carried out in a suitable solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.

Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets the required specifications.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the benzylidene group, converting it to a benzyl group.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as halogenation, nitration, or sulfonation.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.

    Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine (Br2) for halogenation, nitric acid (HNO3) for nitration, and sulfuric acid (H2SO4) for sulfonation.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Benzyl derivatives.

    Substitution: Halogenated, nitrated, or sulfonated aromatic compounds.

Scientific Research Applications

(5E)-5-{3-[(2-chlorobenzyl)oxy]benzylidene}-3-phenyl-1,3-thiazolidine-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5E)-5-{3-[(2-chlorobenzyl)oxy]benzylidene}-3-phenyl-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways would depend on the specific biological activity being studied.

Comparison with Similar Compounds

  • (5E)-5-{4-[(2-chlorobenzyl)oxy]benzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl acetic acid
  • (5E)-5-{5-chloro-2-[(3-chlorobenzyl)oxy]benzylidene}-1-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-2,4,6(1H,3H,5H)-pyrimidinetri one

Comparison: Compared to similar compounds, (5E)-5-{3-[(2-chlorobenzyl)oxy]benzylidene}-3-phenyl-1,3-thiazolidine-2,4-dione is unique due to the specific positioning of the chlorobenzyl and phenyl groups, which can influence its chemical reactivity and biological activity. The presence of the thiazolidine ring also contributes to its distinct properties, making it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C23H16ClNO3S

Molecular Weight

421.9 g/mol

IUPAC Name

(5E)-5-[[3-[(2-chlorophenyl)methoxy]phenyl]methylidene]-3-phenyl-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C23H16ClNO3S/c24-20-12-5-4-8-17(20)15-28-19-11-6-7-16(13-19)14-21-22(26)25(23(27)29-21)18-9-2-1-3-10-18/h1-14H,15H2/b21-14+

InChI Key

RMJIOTXOVSSFOF-KGENOOAVSA-N

Isomeric SMILES

C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC(=CC=C3)OCC4=CC=CC=C4Cl)/SC2=O

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=CC=C3)OCC4=CC=CC=C4Cl)SC2=O

Origin of Product

United States

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